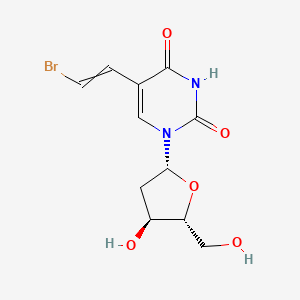

Brivudine

Description

Historical Discovery and Early Antiviral Investigations

The synthesis of brivudine (B1684500) was first achieved in 1976 at the University of Birmingham in the UK. wikipedia.orgnih.gov Its potent inhibitory effects against Herpes Simplex Virus type 1 (HSV-1) and Varicella Zoster Virus (VZV) were subsequently demonstrated in 1979 by researchers at the Rega Institute for Medical Research in Belgium, led by Erik De Clercq. wikipedia.orgnih.govmdpi.comnih.govnih.gov These early investigations in cell cultures and through clinical reports highlighted its potential as an antiviral agent. nih.govmdpi.com The discovery of this compound was part of a broader project initially aimed at developing radiosensitizing agents. nih.gov Following its synthesis, this compound was passed to Erik De Clercq for antiviral evaluation alongside other related analogues. nih.gov

Classification within the Nucleoside Analogue Class of Antiviral Compounds

This compound is classified as a nucleoside analogue, specifically a thymidine (B127349) analogue. wikipedia.orgmdpi.comwalshmedicalmedia.comncats.iowalshmedicalmedia.com Nucleoside analogues are a class of antiviral drugs that mimic the structure of natural nucleosides, which are essential components of DNA and RNA. mdpi.comwalshmedicalmedia.comwalshmedicalmedia.com These analogues interfere with viral replication by being incorporated into the growing viral DNA chain or by inhibiting viral polymerase enzymes. mdpi.comwalshmedicalmedia.comwalshmedicalmedia.compatsnap.com this compound's mechanism involves its phosphorylation by viral thymidine kinase, particularly in HSV-1 and VZV infected cells, into its active triphosphate form, this compound 5'-triphosphate. wikipedia.orgmdpi.comnih.govncats.iopatsnap.com This active metabolite is then incorporated into the viral DNA, leading to chain termination and inhibition of viral DNA polymerase, thereby blocking viral replication. wikipedia.orgwalshmedicalmedia.comncats.iowalshmedicalmedia.compatsnap.com This phosphorylation by the virus-encoded thymidine kinase is key to its selective activity. nih.govnih.gov

Significance as a Research Model for Antiviral Drug Development

This compound's discovery and characterization have made it a significant research model in the field of antiviral drug development, particularly for herpesviruses. Its potent and selective activity against VZV and HSV-1, mediated by viral thymidine kinase, has provided insights into the design of antiviral compounds that target virus-specific enzymes. nih.govnih.govportico.org Studies comparing this compound's activity to other nucleoside analogues like acyclovir (B1169) and penciclovir (B1679225) in vitro have shown its remarkable potency against VZV, often at significantly lower concentrations. wikipedia.orgportico.orgkarger.comtandfonline.com This has underscored the importance of subtle structural modifications in nucleoside analogues for achieving enhanced antiviral efficacy and selectivity. taylorandfrancis.com Research on this compound has also contributed to understanding the mechanisms of antiviral resistance and the potential for drug interactions, such as the notable interaction with fluorouracil due to the inhibition of dihydropyrimidine (B8664642) dehydrogenase by its metabolite, bromovinyluracil. wikipedia.orgnih.govnih.govtaylorandfrancis.com

Scope of Academic Inquiry: Beyond Clinical Applications

Academic inquiry into this compound extends beyond its clinical use in treating herpes zoster. Researchers have investigated its activity against a range of viral strains in vitro, including Herpes Simplex Virus type 2 (HSV-2), Epstein-Barr virus, and Hepatitis B virus, although its potency varies across these viruses. portico.org Studies have also explored its potential in treating infections in specific patient populations, such as immunocompromised children, providing valuable data for understanding antiviral efficacy in vulnerable groups. karger.comtermedia.pl Furthermore, this compound and its derivatives have been subjects of chemical synthesis research, aiming to develop compounds with improved properties or expanded antiviral spectra. The study of this compound's mechanism of action at the molecular level, including its interaction with viral enzymes and incorporation into viral DNA, continues to be a focus of academic research, contributing to the broader understanding of viral replication and inhibition. wikipedia.orgnih.govwalshmedicalmedia.comncats.iowalshmedicalmedia.compatsnap.com Investigations into potential new applications, such as its observed pro-apoptotic and chemosensitizing properties in cancer cell lines in vitro, highlight the diverse avenues of academic research involving this compound. nih.govpharmacompass.com

Comparative In Vitro Activity of this compound and Other Antivirals Against HSV-1 and HSV-2

Based on available research, the following table conceptually illustrates comparative in vitro activity (IC50 values) of this compound and other antiviral drugs against HSV-1 and HSV-2. Specific IC50 values can vary depending on the study and methodology used.

| Antiviral Compound | HSV-1 IC50 (µM) | HSV-2 IC50 (µM) | Selectivity (HSV-1 vs HSV-2) |

| This compound | Low (e.g., ~1) portico.org | Higher portico.orgasm.org | Selective for HSV-1 portico.org |

| Acyclovir | Low portico.org | Low portico.org | Less selective than this compound for HSV-1 portico.org |

| Penciclovir | Low karger.com | Low | |

| Ganciclovir (B1264) | Low nih.gov | Low nih.gov | |

| Idoxuridine | Low wikipedia.org | ||

| Trifluridine | Low mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2O5 |

|---|---|

Molecular Weight |

333.13 g/mol |

IUPAC Name |

5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |

InChI Key |

ODZBBRURCPAEIQ-DJLDLDEBSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |

Synonyms |

(E)-5-(2-bromovinyl)-2'-deoxyuridine (Z)-5-(2-bromovinyl)-2'-deoxyuridine 5-(2-bromoethenyl)-2'-deoxyuridine 5-(2-bromovinyl)-2'-deoxyuridine 5-BVDU brivudin brivudine E-5-(2-bromovinyl)-dUrd Z-5-(2-bromovinyl)-dUrd Zostex |

Origin of Product |

United States |

Molecular Mechanism of Antiviral Action of Brivudine

Structural Analogy and Cellular Recognition

Brivudine's antiviral activity is rooted in its structural resemblance to a natural cellular component, allowing it to be recognized and processed within infected cells.

This compound (B1684500) as a Thymidine (B127349) Analogue

This compound is a synthetic nucleoside analogue that is structurally similar to the natural nucleoside thymidine. patsnap.comnewdrugapprovals.org Specifically, it is an analogue of 2'-deoxyuridine (B118206) with a bromine atom and a vinyl group at the 5-position of the uracil (B121893) base. newdrugapprovals.orgtaylorandfrancis.com This structural similarity is key to its mechanism of action, allowing it to enter the metabolic pathways intended for thymidine in infected cells. patsnap.compatsnap.com

Mimicry of Natural Nucleoside Substrates

By mimicking the structure of thymidine, this compound can be taken up by cells and subsequently phosphorylated, entering the pool of nucleoside substrates. ontosight.ainih.gov This mimicry allows this compound to interact with viral enzymes that are crucial for viral DNA synthesis, effectively hijacking the viral replication machinery. patsnap.comontosight.ai

Intracellular Bioactivation Pathway

The antiviral activity of this compound is dependent on its conversion within the cell to its active triphosphate form. This bioactivation pathway involves selective phosphorylation steps.

Selective Phosphorylation by Viral Thymidine Kinase (TK)

A critical step in the activation of this compound is its phosphorylation by viral thymidine kinase (TK). patsnap.comnih.govwikipedia.org Unlike cellular kinases, viral TKs, particularly those from certain herpesviruses, have a high affinity for this compound. patsnap.comnih.gov This selective phosphorylation is the primary reason for this compound's potent antiviral activity against target viruses while minimizing effects on host cells. patsnap.com

The initial phosphorylation by viral TK converts this compound to this compound monophosphate (BVDU-MP). mdpi.com Subsequently, cellular kinases, specifically nucleoside-diphosphate kinase, are believed to further phosphorylate BVDU-MP to this compound diphosphate (B83284) (BVDU-DP) and then to the active form, this compound triphosphate (BVDU-TP). wikipedia.orgmdpi.com

Specificity for Varicella-Zoster Virus (VZV) TK

This compound exhibits particularly high specificity and potency against the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster (shingles). patsnap.comwikipedia.orgnih.gov The VZV thymidine kinase readily phosphorylates this compound to its monophosphate and diphosphate forms. mdpi.com This high affinity of VZV TK for this compound contributes significantly to the drug's efficacy in treating VZV infections. patsnap.comtargetmol.com Research indicates that inhibitory concentrations against VZV are significantly lower for this compound compared to other antivirals like aciclovir and penciclovir (B1679225). wikipedia.orgtargetmol.com

Specificity for Herpes Simplex Virus Type 1 (HSV-1) TK

In addition to its activity against VZV, this compound is also potent against Herpes Simplex Virus Type 1 (HSV-1). ontosight.aiwikipedia.org Similar to VZV TK, the thymidine kinase encoded by HSV-1 also efficiently phosphorylates this compound. mdpi.comresearchgate.net This selective phosphorylation by HSV-1 TK is crucial for the drug's activation within HSV-1 infected cells, leading to the formation of the active triphosphate. wikipedia.orgmdpi.com However, this compound is not effective against HSV-2, which typically causes genital herpes. wikipedia.org

Subsequent Phosphorylation by Cellular Nucleoside Diphosphate Kinase

Following the initial phosphorylation by viral thymidine kinase (which converts this compound to this compound monophosphate (BVDU-MP)), subsequent phosphorylation steps are necessary to form the active triphosphate. The conversion of BVDU-MP to this compound diphosphate (BVDU-DP) and then to BVDU-TP is carried out by cellular kinases newdrugapprovals.orgwikidoc.orgmdpi.comnih.gov. Specifically, the conversion of BVDU-DP to the active triphosphate metabolite (BVDU-TP) is performed by the cellular nucleoside 5′-diphosphate (NDP) kinase mdpi.comnih.gov. This step is crucial as it generates the molecule that directly interacts with the viral replication machinery patsnap.comnewdrugapprovals.org.

Formation of this compound 5'-Triphosphate (BVDU-TP)

The final step in the activation of this compound is the formation of this compound 5'-triphosphate (BVDU-TP) Current time information in Pune, IN.nih.govuni.lu. This occurs through the phosphorylation of this compound diphosphate (BVDU-DP) by cellular nucleoside 5′-diphosphate (NDP) kinase mdpi.comnih.gov. BVDU-TP is the biologically active metabolite responsible for the antiviral activity of this compound patsnap.comnewdrugapprovals.orgwikidoc.org. Its formation is essential for the subsequent inhibition of viral DNA replication patsnap.comnewdrugapprovals.org.

Inhibition of Viral DNA Replication

The active form, BVDU-TP, interferes with viral DNA replication through several mechanisms, primarily involving the viral DNA polymerase enzyme wikidoc.orgCurrent time information in Pune, IN.nih.govuni.lupharmakb.comwikipedia.org.

Competitive Inhibition of Viral DNA Polymerases

BVDU-TP acts as a competitive inhibitor of viral DNA polymerases wikidoc.orgCurrent time information in Pune, IN.nih.govuni.lupharmakb.comwikipedia.org. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the viral DNA polymerase patsnap.commdpi.comresearchgate.netnih.gov. This competition reduces the availability of the natural nucleotide for incorporation into the nascent viral DNA chain patsnap.com. BVDU-TP has shown inhibitory activity against the DNA polymerases of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), the primary targets of this compound nih.govlabshare.cn. The inhibitory constant (Ki) of BVDU-TP for HSV-1 and HSV-2 DNA polymerase has been reported in the range of 54–250 nM, while for VZV DNA polymerase, it was 550 nM nih.gov.

Incorporation of BVDU-TP into Nascent Viral DNA

In addition to competitive inhibition, BVDU-TP can also be incorporated into the growing viral DNA chain as an alternative substrate to dTTP mdpi.comCurrent time information in Pune, IN.nih.govuni.luresearchgate.netnih.gov. The viral DNA polymerase mistakenly incorporates BVDU-TP into the synthesizing DNA molecule patsnap.compatsnap.com. This incorporation occurs via internucleotide linkages mdpi.comnih.gov.

Mechanisms of Viral DNA Chain Termination

While some nucleoside analogs cause obligate chain termination, the mechanism for this compound is described differently. The incorporation of BVDU-TP into viral DNA does not necessarily stop the elongation of the viral DNA chain immediately wikidoc.orgnih.govresearchgate.netnih.gov. Instead, its incorporation can alter the structure of the DNA, leading to functionally disabled viral genomes researchgate.netnih.gov. Some sources suggest that incorporated BVDU-TP can cause premature termination of the viral DNA chain because it lacks the necessary components for the continuation of DNA strand elongation patsnap.compatsnap.com. However, other research indicates that elongation can continue for a limited number of additional nucleotides after BVDU-TP incorporation, resulting in altered DNA structure rather than immediate termination researchgate.netnih.gov.

Disruption of Viral Genome Integrity and Proliferation

The combined effects of competitive inhibition of viral DNA polymerase and the incorporation of BVDU-TP into the nascent viral DNA lead to the production of faulty or structurally altered viral DNA nih.govresearchgate.netnih.govwikipedia.org. This disruption of viral genome integrity impairs the ability of the virus to replicate effectively patsnap.comnewdrugapprovals.orgwikidoc.org. The production of non-functional or compromised viral DNA ultimately inhibits viral proliferation within the host cells patsnap.compatsnap.com.

Here is a summary of the phosphorylation steps and their corresponding enzymes:

| Step | Substrate | Enzyme | Product |

| Initial Phosphorylation | This compound | Viral Thymidine Kinase | BVDU-MP |

| Subsequent Phosphorylation | BVDU-MP | Cellular Nucleoside Monophosphate Kinase | BVDU-DP |

| Formation of Triphosphate | BVDU-DP | Cellular Nucleoside Diphosphate (NDP) Kinase | BVDU-TP |

Here is a summary of the interaction of BVDU-TP with viral DNA polymerase:

| Mechanism | Description | Effect on Viral DNA Replication |

| Competitive Inhibition | BVDU-TP competes with dTTP for binding to viral DNA polymerase active site. | Reduces incorporation of natural nucleotides. |

| Incorporation | BVDU-TP is incorporated into nascent viral DNA as an alternative substrate. | Leads to structurally altered DNA. |

| Chain Termination/Disruption | Incorporation may cause premature termination or alter DNA structure. | Impairs DNA elongation and integrity. |

Differential Interaction with Host Cellular Enzymes

Comparative Affinity for Viral vs. Human Thymidine Kinases

The initial phosphorylation of this compound to its monophosphate form is a critical step for its activation and is predominantly carried out by virus-encoded thymidine kinase (TK) wikipedia.orgportico.orgresearchgate.netresearchgate.netnih.gov. Herpesviruses like VZV and HSV-1 encode their own TK, which has a much higher affinity for this compound compared to human cellular thymidine kinases portico.orgnih.govasm.org. This differential affinity is a major determinant of this compound's selective toxicity towards infected cells portico.orgnih.gov.

Studies have demonstrated that viral TKs, specifically from HSV-1 and VZV, efficiently phosphorylate this compound to BVdU-MP, and then to BVdU-DP, utilizing both thymidine kinase and thymidylate kinase activities researchgate.netnih.gov. The subsequent conversion to the active triphosphate (BVdU-TP) is carried out by cellular nucleoside 5′-diphosphate (NDP) kinase researchgate.netnih.gov. In contrast, human cellular nucleoside kinases, including cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2), show significantly lower efficiency in phosphorylating this compound portico.orgasm.orgmdpi.comnih.gov. This limited phosphorylation by host enzymes ensures that high levels of the active triphosphate are primarily generated within virus-infected cells expressing the viral TK, thus sparing uninfected cells from significant exposure to the cytotoxic metabolite newdrugapprovals.orgportico.org.

Research comparing the substrate specificity of viral and human TKs highlights this difference. For example, studies on herpes simplex virus type 1 (HSV-1) strains with altered drug sensitivities have characterized the substrate specificity and kinetic constants of their encoded TKs, showing variations in their ability to phosphorylate this compound compared to the parental strain enzyme nih.gov. While the precise comparative kinetic data (like Km values) for this compound with various viral and human TKs can vary depending on the specific enzyme source and experimental conditions, the general consensus from research is a markedly higher affinity and phosphorylation efficiency of viral TKs (especially VZV and HSV-1 TK) for this compound compared to human TK1 and TK2 portico.orgnih.govasm.org.

Reduced Interaction with Cellular DNA Polymerases

Following activation to BVdU-TP, the primary target for incorporation is the viral DNA polymerase patsnap.comresearchgate.netwalshmedicalmedia.comaxonmedchem.com. This compound's selective antiviral activity is also attributed to the reduced interaction of its active triphosphate form with host cellular DNA polymerases compared to viral DNA polymerases portico.orgresearchgate.netresearchgate.net.

Studies have shown that BVdU-TP inhibits the DNA polymerases from a range of viral strains, including HSV-1, HSV-2, Epstein-Barr virus, and hepatitis B virus, at concentrations significantly lower than those required to inhibit cellular DNA polymerases, specifically types α, β, and γ portico.org. For instance, the approximate IC50 value for HSV-1 polymerase was established at 1 µM in some experiments, a concentration that resulted in only minimal inhibition (9% and 3% respectively) of DNA polymerase α and β portico.org. This differential inhibition profile contributes to the selective toxicity of this compound towards virus-infected cells portico.org.

While BVdU-TP can be recognized by DNA polymerases as an alternative substrate and incorporated into DNA, its incorporation into viral DNA is favored due to the higher affinity of viral DNA polymerases for this analog compared to host cellular DNA polymerases patsnap.comresearchgate.netnih.gov. This preferential incorporation into viral DNA, coupled with the limited phosphorylation in uninfected cells, underpins this compound's selective mechanism of action portico.orgtargetmol.com.

Mitochondrial Thymidine Kinase Substrate Properties

While the primary phosphorylation of this compound is mediated by viral TK, its interaction with human mitochondrial thymidine kinase 2 (TK2) has also been investigated. TK2 is a key enzyme in the mitochondrial deoxyribonucleoside salvage pathway and is distinct from the cytosolic TK1 nih.gov.

Antiviral Spectrum and Preclinical Efficacy of Brivudine

In Vitro Antiviral Potency Against Herpesviruses

Brivudine (B1684500) has demonstrated significant in vitro activity against a range of herpesviruses, with varying degrees of potency depending on the specific viral strain.

This compound is recognized as a highly potent inhibitor of Varicella-Zoster Virus (VZV), the causative agent of chickenpox and herpes zoster (shingles). nih.govwikipedia.orgnih.gov In vitro studies have consistently shown that this compound is remarkably active against VZV, including clinically relevant strains. wikipedia.org Its potent activity against VZV in vitro has been confirmed in clinical settings, where it has shown superiority or equivalence to other treatments in reducing viral replication markers. nih.govresearchgate.net

This compound also exhibits significant in vitro activity against Herpes Simplex Virus Type 1 (HSV-1), a common cause of oral herpes and other conditions. portico.orgnih.govnih.gov Studies have established its efficacy against HSV-1 strains. portico.org

In contrast to its potent activity against VZV and HSV-1, this compound demonstrates limited activity against Herpes Simplex Virus Type 2 (HSV-2), which is primarily associated with genital herpes. portico.orgwikipedia.org Some research indicates that this compound is not nearly as effective against HSV-1 due to higher rates of resistance to these types of medications. mdpi.com

Beyond VZV and HSV-1, this compound has shown in vitro activity against other viral strains, including Epstein-Barr virus (EBV) and Hepatitis B virus (HBV). portico.orgsmpdb.ca Studies have investigated the effect of this compound on EBV replication in human lymphoblastoid cell lines, demonstrating inhibitory effects. nih.gov The inhibitory effect of this compound on EBV replication was rapid and more prolonged compared to acyclovir (B1169) in one study. nih.gov this compound inhibits the DNA polymerases from a range of viral strains, including Epstein-Barr virus and hepatitis B virus. portico.org

Limited Activity Against Herpes Simplex Virus Type 2 (HSV-2)

Comparative In Vitro Antiviral Activity

Comparative in vitro studies have evaluated the potency of this compound relative to other commonly used antiviral agents.

In vitro analyses have shown that this compound is significantly more potent against VZV compared to acyclovir and penciclovir (B1679225). wikipedia.orgresearchgate.net Inhibitory concentrations against VZV are reported to be 200- to 1000-fold lower for this compound than for acyclovir and penciclovir, suggesting a theoretically much higher potency. wikipedia.orgresearchgate.net While acyclovir is effective against HSV-1, this compound has been noted as being selective for HSV-1 versus HSV-2. portico.org Studies comparing this compound and acyclovir in the treatment of herpes zoster have confirmed the greater in vitro antiviral activity of this compound in a clinical setting, showing superiority in terminating vesicle formation. nih.govresearchgate.net

Interactive Data Table 1: Comparative In Vitro Potency Against VZV

| Antiviral Drug | Relative Potency Against VZV (compared to Acyclovir/Penciclovir) |

| This compound | 200- to 1000-fold lower inhibitory concentrations |

| Acyclovir | Reference |

| Penciclovir | Reference |

Interactive Data Table 2: In Vitro Activity Against Herpesviruses

| Virus | This compound Activity | Notes |

| VZV | High potency | Most active compound in vitro portico.org |

| HSV-1 | Significant activity | Potent inhibitor wikipedia.org |

| HSV-2 | Limited activity | Selective against HSV-1 versus HSV-2 portico.org |

| EBV | Inhibitory activity | Rapid and prolonged effect nih.gov |

| HBV | Inhibitory activity | Inhibits DNA polymerase portico.org |

Superiority in Inhibiting VZV Replication in Cell Culture

In vitro studies have demonstrated that this compound is highly potent against VZV. Inhibitory concentrations against VZV in cell culture are significantly lower than those required for other antivirals like acyclovir and penciclovir, suggesting a much higher potency wikipedia.orgnih.govresearchgate.net. For instance, studies in primary human foreskin fibroblasts (HFFs) showed that this compound was potent against VZV-BAC-Luc, with an EC50 of 0.22 µM, and its prodrug, valyl-L-BHDU, showed even higher potency with an EC50 of 0.03 µM nih.gov. These values were superior to those obtained for acyclovir (5 µM) and foscarnet (B613817) (40 µM) in the same system nih.gov. This compound's strong antiviral effect against VZV compared to reference compounds like acyclovir has been documented researchgate.net.

Data from cell culture studies highlighting the potency of this compound against VZV:

| Compound | Cell Culture System | EC50 (µM) | Reference |

| This compound | HFFs (VZV-BAC-Luc) | 0.22 | nih.gov |

| Valyl-L-BHDU | HFFs (VZV-BAC-Luc) | 0.03 | nih.gov |

| Acyclovir | HFFs | 5 | nih.gov |

| Foscarnet | HFFs | 40 | nih.gov |

| This compound | ARPE-19 (VZV-ORF57-Luc) | ~1.25-5 nM | mdpi.com |

| Acyclovir | ARPE-19 (VZV-ORF57-Luc) | 7.6 | mdpi.com |

Note: EC50 values can vary depending on the specific cell line, virus strain, and experimental conditions used.

Studies investigating VZV with a deletion in thymidylate synthase (VZV-∆TS) revealed increased sensitivity to this compound in cell culture mdpi.comnih.govresearchgate.net.

Preclinical Evaluation in Animal Models

The efficacy of this compound has also been evaluated in various animal models of herpesvirus infections.

Efficacy in Murine Models of Herpes Infection

Animal models, including murine models, have been used to demonstrate the usefulness of this compound against herpesvirus infections portico.org. These models encompass systemic, encephalic, orofacial, and cutaneous herpes simplex infections in mice portico.org. While this compound has shown activity in these models, its efficacy can vary depending on the specific virus and model used nih.govasm.org.

In a murine lethal challenge model of disseminated herpes simplex virus type 1 (HSV-1) infection, this compound treatment at 200 mg/kg per day did not significantly reduce mortality but did significantly prolong survival time compared to untreated controls nih.gov. In the same model, other antivirals like famciclovir (B1672041), valaciclovir, and acyclovir showed more pronounced effects on reducing necrotic hepatitis and decreasing mortality nih.gov. The rank order of potency in this specific murine model was found to be significantly lower for this compound compared to newer compounds like the primase-helicase inhibitor BAY 57-1293, as well as ganciclovir (B1264), valacyclovir (B1662844), famciclovir, and acyclovir asm.org.

However, in SCID-Hu mice implanted with human skin xenografts, both L-BHDU (a compound structurally similar to this compound) and its valyl prodrug demonstrated superior efficacy against VZV replication compared to acyclovir and valacyclovir nih.gov.

Effects on Viral Replication in Animal Tissues

Studies using human skin explants and skin xenografts in mice have also been utilized to monitor VZV growth and the effect of antivirals like this compound mdpi.comnih.gov. These models are considered critical for studying human-restricted alphaherpesviruses like VZV, as they can reveal aspects of pathogenesis not observed in standard cell culture mdpi.comnih.gov. Research using these models has shown that VZV with a deletion in thymidylate synthase had increased sensitivity to this compound and was significantly impaired for replication in skin mdpi.comnih.govresearchgate.net.

Mechanisms of Viral Resistance to Brivudine

Evolution of Drug Resistance in Herpesviruses

The development of resistance to antiviral drugs in herpesviruses is a significant concern, particularly in immunocompromised patients undergoing prolonged therapy. mdpi.comnih.govoup.com The prevalence of drug-resistant HSV-1, for instance, is estimated to be higher in immunocompromised individuals compared to immunocompetent ones. mdpi.comrbcbioscience.com Resistance can arise through the selection of spontaneous mutations that reduce the virus's susceptibility to the drug. mdpi.com These resistant mutants can become dominant under the selective pressure of antiviral treatment. mdpi.comasm.org

Molecular Basis of Resistance

Resistance to brivudine (B1684500) in herpesviruses is primarily mediated by alterations in two key viral enzymes: thymidine (B127349) kinase (TK) and DNA polymerase. mdpi.comrbcbioscience.commdpi.comoup.com

Mutations in Viral Thymidine Kinase (TK) Gene

Mutations in the viral TK gene (UL23 in HSV, ORF36 in VZV) are the most common mechanism of resistance to nucleoside analogues like this compound that require TK-mediated phosphorylation for activation. mdpi.comrbcbioscience.commdpi.comasm.org These mutations can lead to a deficient or altered TK enzyme that is unable to efficiently phosphorylate this compound, thus preventing its conversion to the active triphosphate form. mdpi.com

Mutations in the TK gene can include frameshift mutations, often occurring within homopolymer repeats, and single nucleotide substitutions that result in amino acid changes or premature stop codons. nih.govpsu.edunih.gov These alterations can affect the TK's substrate specificity or catalytic activity. For example, studies on HSV-1 have identified various TK mutations associated with this compound resistance, including specific amino acid substitutions. nih.govpsu.edunih.govnih.gov

Interactive Table 1: Examples of Reported HSV-1 TK Mutations Associated with this compound Resistance

| Mutation | Type of Change | Effect on TK Activity/Phenotype | Source |

| A168T | Single nucleotide substitution | Altered TK phenotype, commonly selected substitution | nih.govpsu.edunih.govnih.gov |

| R51W | Single nucleotide substitution | Amino acid change | nih.govpsu.edunih.gov |

| G59W | Single nucleotide substitution | Amino acid change | nih.govpsu.edunih.gov |

| G206R | Single nucleotide substitution | Amino acid change | nih.govpsu.edunih.gov |

| R220H | Single nucleotide substitution | Amino acid change | nih.govpsu.edunih.gov |

| Y239S | Single nucleotide substitution | Amino acid change | nih.govpsu.edunih.gov |

| T287M | Single nucleotide substitution | Amino acid change | nih.govpsu.edunih.gov |

| Q261STOP | Single nucleotide substitution | Premature stop codon | nih.govpsu.edunih.gov |

| R281STOP | Single nucleotide substitution | Premature stop codon, associated with reduced susceptibility to this compound, ACV, and famciclovir (B1672041) in vitro. rbcbioscience.comoup.com | nih.govpsu.edurbcbioscience.comoup.comnih.gov |

| M183stop | Single nucleotide substitution | Associated with resistance to ACV, PEN, and this compound, but retained susceptibility to FOS and CDV (in HSV-2). rbcbioscience.com | rbcbioscience.com |

| Frameshift mutations | Insertion/Deletion of nucleotides | Truncated enzyme, often in homopolymer repeats | nih.govpsu.edunih.gov |

In VZV, mutations in the ORF36 gene encoding TK are also a primary cause of this compound resistance. mdpi.comasm.orgnih.gov These mutations can be distributed throughout the gene, with certain conserved regions and specific amino acid positions considered hotspots for drug resistance mutations. mdpi.com

Alterations in Viral DNA Polymerase Gene

Mutations in the viral DNA polymerase gene (UL30 in HSV, ORF28 in VZV) can also contribute to this compound resistance, although they are less frequent than TK mutations for nucleoside analogues. mdpi.comrbcbioscience.commdpi.comoup.com These mutations can affect the polymerase's ability to bind to or incorporate the active triphosphate form of this compound into the viral DNA. nih.govmdpi.com

DNA polymerase mutations conferring resistance often involve single amino acid substitutions, although insertions or deletions can also occur. rbcbioscience.com These changes can be located in conserved or non-conserved regions of the enzyme. rbcbioscience.comasm.org While some DNA polymerase mutations primarily confer resistance to drugs like foscarnet (B613817) or cidofovir, which directly target the polymerase, certain mutations can also impact susceptibility to nucleoside analogues like this compound. nih.govnih.govrbcbioscience.com

Interactive Table 2: Examples of Reported Viral DNA Polymerase Mutations Associated with Antiviral Resistance (Potentially impacting this compound susceptibility in some cases)

| Virus | Gene (ORF) | Mutation | Associated Resistance | Notes | Source |

| HSV-1 | UL30 | A605V | ACV and FOS resistance | Rare mutation identified in a patient with multidrug-resistant HSV-1. oup.com | oup.com |

| HSV-1 | UL30 | D672N | ACV, penciclovir (B1679225), FOS, this compound resistance; susceptibility to CDV (in HSV-2). rbcbioscience.com | Identified in HSV-2 isolates. rbcbioscience.com | rbcbioscience.com |

| HSV-1 | UL30 | S724N | ACV and FOS resistance, decreased sensitivity to CDV. rbcbioscience.com | Located in region II of DNA polymerase. rbcbioscience.com | rbcbioscience.com |

| HSV-1 | UL30 | L778M | ACV and FOS resistance, decreased sensitivity to CDV. rbcbioscience.com | Located in region VI of DNA polymerase. rbcbioscience.com | rbcbioscience.com |

| HSV-1 | UL30 | P597L | Associated with ACV resistance in a recombinant virus expressing VZV TK. mdpi.com | Located in the DNA binding region of ICP8, potentially affecting ICP8-DNApol interaction. mdpi.com | mdpi.com |

| HSV-2 | UL30 | D672N | ACV, penciclovir, FOS, this compound resistance; susceptibility to CDV. rbcbioscience.com | Most frequent mutation in UL30 in one study. rbcbioscience.com | rbcbioscience.com |

| VZV | ORF28 | E512K | Cross-resistance to FOS. nih.gov | Located in the Palm and Finger domains. nih.gov | nih.gov |

| VZV | ORF28 | T237K | Sensitive viral phenotype. asm.org | asm.org | |

| VZV | ORF28 | A955T | Sensitive viral phenotype. asm.org | asm.org |

It is important to note that the specific impact of a DNA polymerase mutation on this compound susceptibility can vary and may depend on the virus type and the presence of other mutations.

Cross-Resistance Patterns with Other Nucleoside Analogues

Cross-resistance, where resistance to one antiviral drug confers resistance to others, is commonly observed among nucleoside analogues used to treat herpesvirus infections. mdpi.comnih.gov Since many of these drugs, including acyclovir (B1169) (ACV), penciclovir (PCV), ganciclovir (B1264) (GCV), and this compound, rely on the viral TK for initial phosphorylation, mutations affecting TK activity can lead to cross-resistance among them. mdpi.commdpi.comnih.gov

For example, TK-deficient mutants are typically resistant to ACV, PCV, GCV, and this compound. mdpi.comnih.gov However, the degree of cross-resistance can vary depending on the specific mutation and the affinity of the altered TK for each drug. Some TK mutations may differentially affect the phosphorylation of different nucleoside analogues. mdpi.comasm.org

Cross-resistance patterns can also involve DNA polymerase mutations. While DNA polymerase mutations are more commonly associated with resistance to foscarnet or cidofovir, some can confer reduced susceptibility to nucleoside analogues, leading to cross-resistance between these drug classes. nih.govrbcbioscience.com

Interactive Table 3: Observed Cross-Resistance Patterns Involving this compound

| Resistant to... | Often Cross-Resistant to... (due to TK mutations) | May Show Cross-Resistance to... (due to DNA polymerase mutations) | Notes | Source |

| This compound | Acyclovir, Penciclovir, Ganciclovir | Acyclovir, Penciclovir, Foscarnet, Cidofovir (depending on mutation) | TK mutations are the primary driver of cross-resistance among TK-dependent nucleoside analogues. mdpi.commdpi.comnih.gov | mdpi.comrbcbioscience.commdpi.comnih.govnih.gov |

| Acyclovir | This compound, Penciclovir, Ganciclovir | Foscarnet, Cidofovir (depending on mutation) | Most ACV-resistant HSV and VZV strains have TK mutations. mdpi.comrbcbioscience.commdpi.com | mdpi.comrbcbioscience.commdpi.comnih.gov |

| Penciclovir | This compound, Acyclovir, Ganciclovir | Foscarnet, Cidofovir (depending on mutation) | mdpi.comrbcbioscience.com | |

| Ganciclovir | This compound, Acyclovir, Penciclovir | Foscarnet, Cidofovir (depending on mutation) | GCV resistance can also involve mutations in CMV-specific genes like UL97. nih.gov | nih.gov |

| Foscarnet | Cidofovir (depending on mutation) | Acyclovir, Penciclovir, this compound (depending on DNA pol mutation) | Foscarnet directly inhibits DNA polymerase. nih.govoup.com | nih.govnih.govrbcbioscience.comoup.com |

| Cidofovir | Foscarnet (depending on mutation) | Acyclovir, Penciclovir, this compound (depending on DNA pol mutation) | Cidofovir is a nucleotide analogue that does not require TK phosphorylation. nih.govmdpi.com | nih.govnih.govrbcbioscience.commdpi.com |

Understanding these cross-resistance patterns is crucial for guiding treatment decisions, particularly in cases of suspected or confirmed antiviral resistance.

Chemical Synthesis and Analog Development of Brivudine

Historical and Pioneering Synthetic Methodologies

The substance Brivudine (B1684500) was first synthesized by scientists at the University of Birmingham in the UK in 1976. wikipedia.orgwikidoc.orgnewdrugapprovals.org Early methods for preparing this compound involved the coupling of E-5-(2-bromovinyl) uracil (B121893) with a protected deoxyribose sugar moiety. One such process, disclosed in DE 2915254, involved the reaction of E-5-(2-bromovinyl) uracil with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. google.com This coupling yielded a mixture of α and β isomers of E-5-(2-bromovinyl)-3′,5′-di-O-p-toluoyl-2′-deoxyuridine, from which the desired β-isomer was isolated, typically requiring chromatographic purification. google.com The protecting groups were subsequently removed to obtain this compound. newdrugapprovals.orggoogle.com However, this method had drawbacks, including the use of expensive starting materials, the formation of a significant amount of the unwanted α-isomer, and the use of bromine in the synthesis of the uracil base, which is a known carcinogen. google.com

Another historical approach described in GB 2125399 involved the bromination and simultaneous dehydrohalogenation of 5-ethyl-2'-deoxyuridine in the presence of a halogenated hydrocarbon. google.com

A method described in CN101066987A involves a sequence starting from 2'-deoxyuracil. google.com This process includes the reaction of 2'-deoxyuracil with paraformaldehyde to yield 5-methylol-2'-deoxyuracil, followed by oxidation with manganese dioxide to produce 5-formyl-2'-deoxyuracil. google.com Subsequent Knoevenagel condensation of 5-formyl-2'-deoxyuracil with malonic acid affords (E)-5-(2-carboxyl vinyl)-2'-deoxyuracil, which is then reacted with N-bromosuccinimide (NBS) in the presence of potassium acetate (B1210297) to yield this compound. google.com This method was reported to offer advantages such as lower cost, simpler operation, higher yield, and environmental friendliness, making it suitable for industrial production. google.com

Novel and Green Synthesis Approaches

In recent years, research has focused on developing more efficient, cost-effective, and environmentally friendly methods for this compound synthesis.

Utilization of Ionic Liquids in this compound Synthesis

Ionic liquids (ILs) have gained attention as "green alternatives" to volatile organic solvents in chemical synthesis due to their favorable physicochemical properties, such as negligible vapor pressure, good thermal and chemical stability, and excellent dissolution properties for both organic and inorganic compounds. umk.pl Imidazolium-based ILs, such as 1-methoxyethyl-3-methylimidazolium methanesulfonate (B1217627) ([moemim][Ms]), 1-methoxyethyl-3-methylimidazolium trifluoroacetate (B77799) ([moemim][TFA]), and 1-butyl-3-methylimidazolium trifluoroacetate ([bmim][TFA]), have been successfully employed as reaction media for the synthesis of nucleoside-based antiviral drugs, including this compound. umk.plresearchgate.netmdpi.comrsc.org These ILs have been shown to provide high solubility to nucleosides and can act as efficient reaction media, potentially leading to high yields under ambient conditions and improved reaction rates compared to conventional organic solvents like DMF and pyridine. umk.plresearchgate.netrsc.orgnih.gov Studies have demonstrated that using ILs can result in comparable or even higher yields and shorter reaction times in certain nucleoside modification reactions relevant to this compound synthesis, such as halogenation at the C-5 position. nih.gov

Synthesis from Beta-Thymidine as Starting Material

A novel synthesis process for this compound utilizes beta-thymidine as a starting material, which is reported to be cheap and easily obtainable. google.com This method avoids the need for expensive palladium catalysts. google.com

Formylation, Cyclization, and Ring-Opening Reactions

The synthesis process starting from beta-thymidine involves a sequence of reactions including formylation, cyclization, and ring-opening. google.com Specifically, beta-thymidine undergoes formylation with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate an intermediate. google.com This intermediate is then heated with acetic acid to form a cyclic structure. google.com Finally, a ring-opening reaction of the cyclic intermediate with hydrobromic acid yields this compound. google.com This approach is characterized by a short synthetic route, mild conditions, and convenient operation, making it suitable for industrial production. google.com

Another method for preparing this compound and its analogs involves the condensation of 5-formyl pyrimidine (B1678525) nucleosides with carbon tetrabromide, followed by a stereoselective debromination promoted by diethyl phosphite (B83602) and triethylamine. sioc-journal.cn

A process described in CN102432655A uses 5-formyl-3′,5′-diacetyloxy-2′-deoxyuridine as a raw material. google.com This undergoes condensation with carbon tetrabromide to obtain a dibromoethenyl intermediate, followed by stereoselective removal of a bromine atom using diethyl phosphite and triethylamine, and removal of acetyl protecting groups under alkaline conditions to yield this compound. google.com

Design and Synthesis of this compound Derivatives and Analogs

The structural modification of nucleosides, particularly at the C5 position of the pyrimidine base and the sugar moiety, has been a key strategy in the development of antiviral agents, including this compound analogs. probes-drugs.orgnih.govacs.org The design and synthesis of this compound derivatives and analogs aim to improve antiviral activity, broaden the spectrum of activity, or enhance pharmacokinetic properties.

C5-Substituted Pyrimidine Nucleosides

This compound itself is a C5-substituted pyrimidine nucleoside, featuring a (E)-2-bromovinyl group at the C5 position of the uracil base. wikipedia.orgwikidoc.orgnewdrugapprovals.org The modification of the C5 position of pyrimidine nucleosides has proven to be a fruitful area for discovering biologically active molecules. acs.org Numerous C5-substituted 2′-deoxyuridines with various substituents have been synthesized and evaluated for antiviral activity. probes-drugs.orgnih.govresearchgate.net Examples include C5-iodo-2′-deoxyuridine (IdU) and a large number of C5-heteroaromatic-substituted 2′-deoxyuridines. nih.gov

The synthesis of C5-substituted pyrimidine nucleosides often involves palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which can be used for the alkenylation of unprotected 5-iodo-2′-deoxyuridine. researchgate.net Other methods include Sonogashira coupling for introducing alkynyl substituents. mdpi.com

Phosphoramidate (B1195095) derivatives of this compound have also been designed and synthesized as potential prodrugs aimed at improving cellular uptake and bypassing potential resistance mechanisms. nih.govnih.govnih.gov These prodrugs typically involve masking the 5'-hydroxyl group with a phosphoramidate moiety. nih.govnih.govnih.gov The structure of the amino acid and ester components of the phosphoramidate can significantly influence the antiviral activity and the efficiency of intracellular delivery of the active nucleotide. nih.gov

The synthesis of modified nucleosides and their analogs continues to be an active area of research, exploring various chemical transformations and methodologies to generate compounds with improved therapeutic profiles.

Enantioselective Synthesis Methods

Enantioselective synthesis plays a crucial role in the development of nucleoside analogs, as the biological activity is often highly dependent on the stereochemistry of the sugar moiety. While this compound itself is a 2'-deoxyuridine (B118206) derivative with a defined stereochemistry, research on related nucleoside analogs, such as L-nucleosides, highlights the application of enantioselective methods in this field.

For instance, the enantioselective synthesis of β-L-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (L-BHDU), a uridine (B1682114) derivative with anti-VZV activity, has been reported. acs.orgresearchgate.netnih.gov This synthesis involved the development of a practical methodology for obtaining chiral pure L- and D-dioxolane intermediates via diastereomeric chiral amine salt formation. acs.orgresearchgate.netnih.gov This approach eliminates the need for expensive chiral chromatographic separation, making the synthesis more amenable for larger scales. acs.orgresearchgate.net The process involves the formation of a diastereomeric salt from a racemic acid intermediate with a chiral amine, such as (S)-phenylethylamine, followed by neutralization to obtain the enantiomerically pure dioxolane. acs.orgnih.gov

While these specific examples relate to analogs, the principles of enantioselective synthesis, such as the use of chiral auxiliaries, chiral catalysts (including organocatalysis), and kinetic resolution, are broadly applicable to the synthesis of nucleoside derivatives like this compound where control over stereochemistry is essential. ub.edu

Nucleoside-Based Prodrugs (e.g., Phosphonate (B1237965) Prodrugs)

Nucleoside analogs often face challenges related to cellular uptake and initial phosphorylation, which is the rate-limiting step in their bioactivation. nih.govunimib.it To overcome these limitations, prodrug strategies have been developed to improve their pharmacokinetic properties and intracellular delivery. nih.govunimib.itresearchgate.net Nucleoside-based prodrugs, particularly phosphonate prodrugs, have shown significant success in enhancing the delivery of the active monophosphate or phosphonate form into cells, bypassing the initial phosphorylation step. nih.govunimib.itresearchgate.net

The "ProTide" technology, developed by McGuigan and his team, is a prominent example of a phosphonate (or phosphate) prodrug approach. nih.govcardiff.ac.uk ProTides are typically nucleoside aryl phosphates or phosphonates masked with an amino acid ester promoiety linked via a P-N bond. nih.govcardiff.ac.uk This masking increases the lipophilicity of the compound, allowing it to cross cell membranes via passive diffusion. nih.govcardiff.ac.uk Intracellularly, the promoiety is cleaved, releasing the active nucleoside monophosphate or phosphonate. nih.govcardiff.ac.uk

The ProTide technology has been applied to various nucleoside analogs, including this compound. cardiff.ac.uk Early research explored the application of ProTide technology to this compound to potentially improve its anti-VZV properties. cardiff.ac.uk However, some this compound phosphoramidate derivatives were found to be less potent than the parent compound against VZV in tissue culture, suggesting that their intracellular activation or subsequent metabolism might differ. cardiff.ac.uk Despite these initial findings, further structure-activity relationship studies on this compound ProTides have been reported. cardiff.ac.uk

Other nucleoside phosphonate prodrug strategies, such as acyloxyalkyl, alkyloxyalkyl, S-acylthioethyl (SATE), aryl, acyloxybenzyl, and cyclosaligenyl (cycloSal) phosphonate esters, have also been explored for antiviral nucleotide analogs. researchgate.net The functionalization of this compound with a 5′-cyclosaligenyl moiety has been reported to yield a prodrug form with pronounced activity against the Herpes virus. mdpi.com

The development of phosphonate prodrugs aims to improve cellular uptake and bioavailability, leading to enhanced antiviral activity. researchgate.netacs.org This is particularly relevant for nucleoside phosphonates, which are often highly charged at physiological pH, limiting their ability to cross cell membranes. researchgate.net

Data on the synthesis and evaluation of specific this compound prodrugs, including phosphonate and phosphoramidate derivatives, are detailed in research findings. While specific detailed data tables for this compound prodrugs were not extensively found within the search results limited to the specified sections, the general principles and examples from related nucleoside phosphonate prodrugs illustrate the chemical modifications and research efforts in this area. For instance, studies on L-BHDU prodrugs, including phosphoramidate and phosphate (B84403) esters, demonstrate the synthesis and evaluation of such derivatives for anti-VZV activity. acs.org

Here is an example of a conceptual data table illustrating types of nucleoside-based prodrugs and their general approach:

| Prodrug Type | Masking Group Examples | Linkage to Nucleoside | Purpose |

| Phosphoramidate (ProTide) | Aryl group, Amino acid ester | P-N bond | Enhance cell permeability, Bypass phosphorylation |

| Phosphonate Ester | Acyloxyalkyl, Aryl, Cyclosaligenyl | P-O bond | Enhance cell permeability, Improve stability |

This table provides a general overview of the types of prodrugs discussed in the context of nucleoside analogs, including the principles applicable to this compound prodrug development.

Structure Activity Relationship Sar Studies of Brivudine and Its Analogues

Identification of Structural Features Critical for Antiviral Activity

The antiviral activity of brivudine (B1684500) is intrinsically linked to its structural resemblance to the natural nucleoside thymidine (B127349). wikipedia.orgwalshmedicalmedia.compatsnap.com Key structural features critical for its activity include the pyrimidine (B1678525) base, the sugar moiety, and specific substituents on these structures. This compound, as a 2'-deoxyuridine (B118206) analogue, requires phosphorylation by viral thymidine kinase (TK) to be converted into its active triphosphate form. wikipedia.orgpatsnap.comnih.gov This phosphorylation is a critical step, and the specificity of viral TK for this compound is a major determinant of its selective toxicity against herpesviruses like VZV and HSV-1, which encode their own TK. wikipedia.orgpatsnap.complos.org The subsequent incorporation of the active triphosphate into the viral DNA and the inhibition of viral DNA polymerase are the primary mechanisms of action. wikipedia.orgpatsnap.comaxonmedchem.com

Role of the (E)-2-Bromovinyl Moiety

A defining structural feature of this compound is the (E)-2-bromovinyl group at the 5-position of the uracil (B121893) base. wikipedia.orgwikidoc.orgpatsnap.com This substituent is crucial for the potent antiviral activity, particularly against VZV and HSV-1. wikipedia.orgnih.gov Studies have shown that replacing the bromovinyl group with a chlorovinyl group can decrease antiviral efficacy. The (E) configuration of the double bond in this moiety is also important for optimal activity. wikidata.org This group is believed to play a role in the recognition and efficient phosphorylation of this compound by viral thymidine kinase, as well as in the interaction of the active triphosphate with viral DNA polymerase. wikipedia.orgpatsnap.complos.org

Impact of Sugar Moiety Modifications

This compound possesses a 2'-deoxyribofuranose sugar moiety. wikipedia.orgontosight.ai Modifications to the sugar ring can significantly impact the biological activity and selective toxicity of nucleoside analogues. nih.govplos.org Alterations can include changes in sugar substituents, replacement of the oxygen with another atom, inclusion of heteroatoms in the ring, variations in ring size, or replacement with acyclic structures. nih.govplos.org While this compound retains the deoxyribose structure, analogues with modified sugar moieties, such as the L-configured dioxolane derivative L-BHDU, have been explored and shown antiviral activity. nih.gov These modifications can influence cellular uptake, phosphorylation by viral and cellular kinases, and interaction with viral polymerase. nih.govplos.org

Influence of Stereochemistry on Biological Activity

Stereochemistry, particularly the configuration of chiral centers within the molecule, plays a vital role in the biological activity of drugs. pharmacologymentor.comslideshare.net this compound is the (E)-isomer at the bromovinyl double bond and has specific stereochemistry at the chiral carbons in the deoxyribose sugar. wikipedia.orgwikidata.org The (E) configuration of the 5-(2-bromovinyl) group is essential for its potent antiviral activity. wikidata.org The natural deoxyribose sugar has a specific stereochemical arrangement, and analogues with altered sugar stereochemistry, such as L-nucleosides, can exhibit different biological profiles. nih.govresearchgate.net The specific stereochemistry of this compound is optimized for recognition and processing by the target viral enzymes. patsnap.com

Rational Design Principles for Enhanced Selectivity and Potency

Rational design of this compound analogues aims to enhance antiviral potency and selectivity while minimizing toxicity to host cells. nih.gov Key principles include designing molecules that are preferentially phosphorylated by viral kinases over cellular kinases, and those that are better substrates or inhibitors of viral DNA polymerase compared to host DNA polymerase. patsnap.complos.org The structural features identified as critical for this compound's activity, such as the (E)-2-bromovinyl group and the deoxyribose sugar, serve as starting points for modifications. wikipedia.orgpatsnap.comnih.gov Analogues are designed with subtle structural changes to probe the requirements of the viral enzymes and optimize binding affinity and catalytic turnover. patsnap.complos.org

Computational and In Silico Approaches in SAR Elucidation

Computational and in silico methods, such as molecular docking and molecular dynamics simulations, are increasingly used to complement experimental SAR studies. researchgate.netmdpi.comcyberleninka.rursc.org These techniques can provide insights into the binding interactions between this compound or its analogues and target viral enzymes like thymidine kinase and DNA polymerase at the molecular level. mdpi.comcyberleninka.ru Molecular docking can predict binding poses and affinities, while molecular dynamics simulations can assess the stability of the enzyme-ligand complex. mdpi.comrsc.org These computational approaches help to rationalize experimental SAR data, identify key interactions, and guide the design of novel analogues with improved properties. mdpi.comcyberleninka.rursc.org

Interactive Data Table (Example based on potential SAR data types)

While specific quantitative data tables on this compound SAR from the search results are limited, the findings can be conceptually represented. Below is an example of how an interactive table could illustrate the impact of structural modifications on antiviral activity.

| Structural Modification | Location in this compound | Impact on Antiviral Activity (vs. VZV) | Notes |

| (E)-2-Bromovinyl group | 5-position of Uracil | High Potency | Crucial for activity wikipedia.orgwikidata.org |

| Replacement with Chlorovinyl | 5-position of Uracil | Decreased Potency | |

| Altered Sugar Stereochemistry | Deoxyribose Sugar | Can Alter Activity Profile | L-isomers may have different activity nih.govresearchgate.net |

| Phosphorylation by Viral TK | N/A | Essential for Activation | Major determinant of selectivity wikipedia.orgpatsnap.complos.org |

This table is illustrative and based on the qualitative information found in the search results regarding the impact of specific structural features on this compound's antiviral activity.

Preclinical Pharmacokinetics, Metabolism, and Enzymatic Interactions

Absorption Mechanisms in Preclinical Models

Brivudine (B1684500) is well and rapidly absorbed from the gut after oral administration. wikipedia.orgnewdrugapprovals.orgresearchgate.net While human data indicates almost complete absorption in the gastrointestinal tract, extensive first-pass metabolism results in an oral bioavailability of approximately 30%. wikipedia.orgnewdrugapprovals.orgresearchgate.net Studies in mice have shown that after oral administration, this compound is absorbed into the bloodstream. gutmicrobiotaforhealth.com Research involving mice with engineered bacteria lacking a specific drug-metabolizing enzyme demonstrated decreased this compound absorption in the intestine compared to those with wild-type bacteria, suggesting a role of gut microbiota in intestinal absorption or metabolism prior to systemic circulation. gutmicrobiotaforhealth.com

First-Pass Metabolism and Enzymatic Cleavage

This compound undergoes significant first-pass metabolism in the liver. wikipedia.orgnewdrugapprovals.org This metabolic process involves the enzymatic cleavage of the this compound molecule. wikipedia.orgnewdrugapprovals.org

Role of Thymidine (B127349) Phosphorylase

A key enzyme involved in the first-pass metabolism of this compound is thymidine phosphorylase. wikipedia.orgnewdrugapprovals.orgresearchgate.netsmolecule.com This enzyme is responsible for quickly splitting off the sugar component from this compound. wikipedia.orgnewdrugapprovals.org This enzymatic action leads to the formation of a primary metabolite. wikipedia.orgnewdrugapprovals.org Pyrimidine (B1678525) nucleoside analogues, including this compound, can be degraded by pyrimidine catabolic enzymes like thymidine phosphorylase. researchgate.net

Formation of Bromovinyluracil (BVU) Metabolite

The enzymatic cleavage of this compound by thymidine phosphorylase results in the formation of bromovinyluracil (BVU). wikipedia.orgnewdrugapprovals.orgsmolecule.comtandfonline.comtandfonline.compatsnap.commdpi.com BVU is the main metabolite of this compound detected in blood plasma and is considered inactive in terms of antiviral activity. wikipedia.orgnewdrugapprovals.orgsmolecule.com Approximately 70% of an oral dose of this compound is rapidly transformed into BVU during the first pass through the liver. mdpi.com Studies have also indicated that gut microbiota, specifically species like Bacteroides thetaiotaomicron and B. ovatus, contribute to the metabolism of this compound into BVU. gutmicrobiotaforhealth.com This microbial conversion can occur in the intestine before the drug is absorbed. gutmicrobiotaforhealth.com

Here is a summary of the metabolic conversion:

| Compound | Enzyme Involved | Metabolite Formed | Antiviral Activity of Metabolite |

| This compound | Thymidine Phosphorylase | Bromovinyluracil (BVU) | Inactive |

Mechanistic Insights into Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibition

A critical aspect of this compound's metabolic profile is the interaction of its metabolite, BVU, with the enzyme dihydropyrimidine dehydrogenase (DPD). wikipedia.orgnewdrugapprovals.orgtandfonline.comtandfonline.compatsnap.commdpi.comdrugapprovalsint.com

BVU as an Irreversible Inhibitor of DPD

Bromovinyluracil (BVU) is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD). wikipedia.orgnewdrugapprovals.orgtandfonline.comtandfonline.compatsnap.commdpi.comdrugapprovalsint.comaacrjournals.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net This inhibition is mechanism-based, meaning that BVU interacts with the enzyme during the catalytic process, leading to its inactivation. nih.govresearchgate.netjst.go.jp Studies using recombinant human DPD have shown that BVU irreversibly inactivates the enzyme in the presence of NADPH. nih.govresearchgate.netresearchgate.netjst.go.jp The molecular mechanism involves the formation of a covalent bond between a reactive metabolite, dihydro-BVU, and a cysteine residue at position 671 (Cys671) in the pyrimidine-binding domain of the human DPD protein. aacrjournals.orgnih.govresearchgate.netjst.go.jp This covalent modification makes it impossible for DPD to interact with its substrates through the substrate-binding domain. researchgate.netjst.go.jp

Data on DPD activity recovery after exposure to a related compound, sorivudine (B1681958) (which also produces BVU), indicates that DPD activity can be significantly suppressed. In a study with sorivudine, DPD activity in peripheral blood mononuclear cells (PBMCs) was completely suppressed in most subjects and took up to 19 days to recover to baseline levels after the last dose. nih.gov

Here is a representation of the DPD inhibition:

| Inhibitor | Target Enzyme | Type of Inhibition | Molecular Mechanism |

| BVU | Dihydropyrimidine Dehydrogenase (DPD) | Irreversible | Covalent binding to Cys671 in the pyrimidine-binding domain |

Molecular Consequences for Pyrimidine Catabolism

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of naturally occurring pyrimidines, such as uracil (B121893) and thymine (B56734). aacrjournals.orgnih.govcancernetwork.comcreative-proteomics.comcancernetwork.comscbt.com It is responsible for converting uracil to dihydrouracil (B119008) and thymine to dihydrothymine. creative-proteomics.com DPD also plays a crucial role in the metabolism of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), converting over 85% of administered 5-FU into inactive metabolites. aacrjournals.orgcancernetwork.comcancernetwork.com

The irreversible inhibition of DPD by BVU significantly disrupts the normal catabolism of pyrimidines. wikipedia.orgpatsnap.commdpi.comnih.gov This inhibition prevents the degradation of DPD substrates, including endogenous uracil and thymine, as well as administered fluoropyrimidines like 5-FU. wikipedia.orgpatsnap.commdpi.comnih.gov The consequence is an accumulation of these compounds in the body. tandfonline.comtandfonline.commdpi.com For instance, BVU-mediated DPD inhibition can lead to a significant increase in 5-FU concentrations. tandfonline.comtandfonline.com This disruption of pyrimidine catabolism is the basis for the severe and potentially fatal drug-drug interaction between this compound and fluoropyrimidine drugs. tandfonline.comtandfonline.commdpi.comdrugapprovalsint.com

Here is a simplified view of the affected pathway:

| Substrate | Enzyme | Product (Normal Catabolism) | Consequence of DPD Inhibition by BVU |

| Uracil | Dihydropyrimidine Dehydrogenase (DPD) | Dihydrouracil | Accumulation of Uracil |

| Thymine | Dihydropyrimidine Dehydrogenase (DPD) | Dihydrothymine | Accumulation of Thymine |

| 5-Fluorouracil (5-FU) | Dihydropyrimidine Dehydrogenase (DPD) | Dihydrofluorouracil | Accumulation of 5-FU |

Intracellular Pharmacokinetics in Infected Cells

The selective antiviral activity of this compound is largely attributed to its intracellular pharmacokinetics, particularly its activation within cells infected by susceptible viruses such as the varicella-zoster virus (VZV) and herpes simplex virus type 1 (HSV-1). researchgate.netnih.govacs.org

Uptake and Intracellular Half-Life of Active Forms

This compound, as a thymidine analogue, is taken up by cells and undergoes a series of phosphorylations to become its active antiviral form, this compound 5'-triphosphate (BVDU-TP). researchgate.netnih.govacs.org This activation is initiated by viral thymidine kinase (TK), which is present in infected cells but not significantly in uninfected host cells. researchgate.netnih.govacs.orgdrugbank.com VZV and HSV-1 thymidine kinases exhibit both thymidine kinase and thymidylate kinase activities, facilitating the conversion of this compound to its monophosphate (BVDU-MP) and diphosphate (B83284) (BVDU-DP) forms. researchgate.netnih.gov The final phosphorylation step, converting BVDU-DP to the active BVDU-TP, is carried out by cellular nucleoside 5′-diphosphate (NDP) kinase. researchgate.netnih.gov

BVDU-TP is the key intracellular metabolite that exerts antiviral effects. It functions by competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the viral DNA by the viral DNA polymerase. researchgate.netnih.gov Once incorporated, BVDU-TP causes premature termination of the viral DNA chain, effectively halting viral replication. researchgate.netnih.govpatsnap.com This selective phosphorylation by viral TK ensures that high concentrations of the active triphosphate are primarily found in infected cells, minimizing effects on uninfected host cells. researchgate.netnih.govpatsnap.com

The active metabolites of nucleoside analogues, including this compound triphosphate, are reported to have an unusually long intracellular half-life, contributing to sustained antiviral activity. nih.govpatsnap.comkuleuven.be This prolonged intracellular presence allows for effective inhibition of viral replication even with less frequent dosing. patsnap.com

Preclinical Excretion Pathways of this compound Metabolites

Preclinical studies, particularly in animal models, have provided insights into the excretion pathways of this compound and its metabolites. After administration, this compound undergoes significant metabolism. The primary metabolic pathway involves the cleavage of the glycosidic bond by enzymes such as thymidine phosphorylase, leading to the formation of bromovinyluracil (BVU). researchgate.netacs.orgwikipedia.orgnewdrugapprovals.orgnih.gov BVU is an inactive metabolite and is the main metabolite detected in blood plasma. wikipedia.orgnewdrugapprovals.org

Excretion of this compound and its metabolites primarily occurs via the renal and fecal routes. In preclinical studies, a significant portion of the administered substance is recovered in the urine, mainly in the form of metabolites. wikipedia.orgnewdrugapprovals.orgresearchgate.net A smaller fraction is excreted in the faeces. wikipedia.orgnewdrugapprovals.orgresearchgate.net Less than 1% of the administered dose is typically excreted as unchanged this compound. wikipedia.orgnewdrugapprovals.org Metabolites found in urine include an acetic acid derivative and other water-soluble urea (B33335) derivatives. wikipedia.orgnewdrugapprovals.org

Preclinical research has also highlighted the role of the gut microbiota in this compound metabolism. Both host enzymes (such as in the liver) and gut bacteria can metabolize this compound to BVU. nih.gov Studies in mice, including conventional and germ-free models, have demonstrated that the gut microbiota contributes to the systemic exposure of BVU. nih.gov

The interaction of this compound's metabolite, BVU, with dihydropyrimidine dehydrogenase (DPD) is a crucial enzymatic interaction observed preclinically and with significant clinical implications. BVU irreversibly inhibits DPD, an enzyme essential for the catabolism of naturally occurring pyrimidines and certain fluoropyrimidine chemotherapy agents like 5-fluorouracil (5-FU). researchgate.netacs.orgwikipedia.orgnewdrugapprovals.orgnih.govresearchgate.netnih.govcbg-meb.nl Inhibition of DPD by BVU can lead to the accumulation of these compounds, potentially resulting in toxicity. researchgate.netacs.orgwikipedia.orgnewdrugapprovals.orgnih.govresearchgate.netnih.govcbg-meb.nl This interaction has been demonstrated in preclinical settings and underscores the importance of understanding the metabolic fate of this compound. nih.gov

Summary of Preclinical Excretion Pathways

| Excretion Route | Primary Forms Excreted | Percentage of Dose (Approximate) |

| Urine | Metabolites (acetic acid derivative, urea derivatives) | 65% wikipedia.orgnewdrugapprovals.orgresearchgate.net |

| Faeces | Metabolites | 20-21% wikipedia.orgnewdrugapprovals.orgresearchgate.net |

| Urine | Unchanged this compound | <1% wikipedia.orgnewdrugapprovals.org |

Note: Data is based on preclinical studies and may vary depending on the species and specific study conditions.

Key Enzymatic Interactions

| Enzyme | Interaction with this compound/Metabolite | Outcome |

| Viral Thymidine Kinase (TK) | Phosphorylates this compound | Converts this compound to active monophosphate and diphosphate forms researchgate.netnih.gov |

| Cellular Nucleoside 5′-Diphosphate (NDP) Kinase | Phosphorylates BVDU-DP | Converts BVDU-DP to active triphosphate form (BVDU-TP) researchgate.netnih.gov |

| Thymidine Phosphorylase | Metabolizes this compound | Cleaves this compound to form bromovinyluracil (BVU) researchgate.netacs.orgwikipedia.orgnewdrugapprovals.orgnih.gov |

| Dihydropyrimidine Dehydrogenase (DPD) | Inhibited by BVU | Impairs metabolism of pyrimidines and fluoropyrimidines researchgate.netacs.orgwikipedia.orgnewdrugapprovals.orgnih.govresearchgate.netnih.govcbg-meb.nl |

Advanced Research Methodologies and Future Directions in Brivudine Research

Analytical Methodologies for Brivudine (B1684500) and Metabolite Quantification in Research

Precise quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding metabolic pathways, and investigating cellular mechanisms. Various analytical techniques are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the identification and quantification of this compound and its metabolites in complex biological samples like human plasma. researchgate.netnih.gov This method typically involves sample preparation steps such as extraction, followed by chromatographic separation on a suitable column (e.g., C18 column) and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. researchgate.net

For instance, a validated LC-MS/MS method for quantifying this compound in human plasma utilized ethyl acetate (B1210297) extraction and separation on a C18 column. researchgate.net Detection was performed using negative electrospray ionization, monitoring specific mass transitions: m/z 332.8 → m/z 80.9 for this compound and m/z 293.6 → m/z 249.5 for the internal standard, diclofenac. researchgate.net This method demonstrated good precision and accuracy over a tested concentration range, with a lower limit of quantification (LLOQ) of 5.54 μg/L. researchgate.net

Another study highlighted the use of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous analysis of multiple antiviral drugs, including those with varying physicochemical properties. mdpi.com This underscores the versatility of LC-MS/MS-based methods in analyzing diverse drug panels in biological media, which is important for studying drug-drug interactions or complex biological systems. mdpi.com Method validation for such techniques typically adheres to guidelines from regulatory bodies like the US FDA and European Medicines Agency, assessing parameters such as sensitivity, accuracy, precision, and stability. researchgate.net

Computational Chemistry and Molecular Modeling in Drug Design

Computational chemistry and molecular modeling play a significant role in this compound research, particularly in understanding its interactions with biological targets and predicting its behavior within the body. tarosdiscovery.com These in silico approaches complement experimental studies and aid in rational drug design and optimization.

Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (like this compound) to a protein target. This helps in understanding the potential interactions at the molecular level. Molecular dynamics simulations, on the other hand, provide insights into the dynamic behavior of the drug-target complex over time, accounting for flexibility and conformational changes. mdpi.com

These methods are valuable in the drug discovery process, aiding in hit identification, lead generation, and lead optimization by predicting drug binding to its target and assessing chemical properties. researchgate.net While specific detailed studies on this compound's interaction with its canonical viral targets (like viral thymidine (B127349) kinase and DNA polymerase) using advanced docking and molecular dynamics simulations were not extensively detailed in the search results, the general application of these techniques is well-established in antiviral drug research. newdrugapprovals.orgwikipedia.orgwikidoc.org Computational studies have been applied to uridine (B1682114) derivatives, the class of compounds this compound belongs to, to identify binding modes and affinities with potential protein targets, such as SARS-COV-2 Mpro.

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are increasingly used to predict pharmacokinetic (PK) parameters, which describe how a drug is absorbed, distributed, metabolized, and excreted by the body. biorxiv.org Predicting these parameters early in the research process can save time and resources. nih.gov

Various computational approaches, including machine learning models integrated with mechanistic PK models, are being developed and evaluated for predicting PK profiles and parameters like clearance (CL) and volume of distribution at steady state (Vss). biorxiv.orgnih.gov While general studies on in silico PK prediction were found, specific detailed research applying these methods to this compound's PK profile was less prominent in the search results. However, research utilizing pharmacokinetic models, informed by experimental measurements in gnotobiotic mice, has been employed to quantify the contribution of host and microbiota to this compound metabolism and systemic exposure to this compound and its metabolite, bromovinyluracil (BVU). nih.gov This demonstrates the growing integration of computational modeling with experimental data to understand this compound's in vivo behavior.

Investigation of Conditional Cellular Phenotypes and Off-Target Effects

Research is exploring the effects of this compound on cellular phenotypes beyond its primary antiviral action, including potential off-target effects and how its activity can be influenced by cellular conditions. biorxiv.orgnih.gov

Drug-Nutrient Interactions at the Cellular Level

Recent research has highlighted significant drug-nutrient interactions involving this compound, particularly at the cellular level. Studies using high-throughput screening in different cell culture media, including Human Plasma-Like Medium (HPLM) which better reflects human physiological nutrient levels compared to conventional media, have revealed conditional anticancer activity for this compound. biorxiv.orgnih.govwisc.edu

Under low folate conditions, this compound has been shown to selectively impair cell growth by targeting two enzymes involved in one-carbon metabolism. biorxiv.orgnih.govwisc.edunih.gov This suggests a dual-mechanism of action for this compound under specific nutrient limitations, affecting de novo purine (B94841) and thymidylate synthesis. biorxiv.org This conditional sensitivity to this compound based on folate availability underscores the importance of considering the cellular metabolic environment when investigating drug effects. wisc.edu These findings were uncovered using integrative approaches including drug-nutrient complementation assays, metabolomics, CRISPR modifier screens, and in vitro enzyme assays. biorxiv.org

Investigation into these conditional phenotypes and off-target effects, particularly in the context of varying nutrient availability, represents a significant area of current this compound research, potentially revealing new therapeutic avenues or informing its use in different physiological states. biorxiv.orgnih.govnih.gov

Exploration of this compound in Combination Therapies (Preclinical/Mechanistic)

The exploration of this compound in combination therapies at the preclinical and mechanistic levels investigates potential synergistic effects with other antiviral agents or drugs targeting different pathways. Combination therapy is a strategy employed to enhance efficacy, overcome drug resistance, and potentially treat a broader spectrum of viral infections. researchgate.netbiorxiv.org

Mechanistically, this compound's action relies on the viral thymidine kinase for phosphorylation and subsequent inhibition of viral DNA polymerase. portico.orgnewdrugapprovals.orgnih.govmdpi.com Combining this compound with drugs that target different viral enzymes or host pathways involved in viral replication could offer a more comprehensive approach to inhibiting the virus.

While the primary use of this compound is against VZV and HSV-1, preclinical research has explored its potential in combination with other agents in different contexts. For instance, experimental data has been reported on the antiviral activity of gemcitabine (B846), and other reports from phase 2 clinical trials have shown that combining this compound with gemcitabine or cisplatin (B142131) enhanced their efficacy as a pancreatic cancer therapy. nih.gov This suggests that this compound's effects might extend beyond direct antiviral action in certain cellular contexts, potentially through interactions with cellular processes or other drugs.